11-(4-Ethoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
Description
This tricyclic compound features a complex architecture with a 4-ethoxyphenyl substituent, a sulfanyl (-SH) group, and a thia-aza fused ring system. The ethoxy group (-OCH2CH3) at the para position of the phenyl ring distinguishes it from analogs with substituents like methoxy (-OCH3), chloro (-Cl), or hydroxyl (-OH). The sulfur atoms in the thia-aza framework likely influence conformational stability and electronic properties, while the sulfanyl group may participate in hydrogen bonding or redox reactions.
Properties
IUPAC Name |
11-(4-ethoxyphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-2-21-11-8-6-10(7-9-11)19-16(20)14-12-4-3-5-13(12)23-15(14)18-17(19)22/h6-9H,2-5H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJIOBXCBNDAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one typically involves multi-step reactions. One common approach starts with the preparation of the cyclopenta[2,1-d]pyrimidine core, followed by the introduction of the thiophene ring and the ethoxyphenyl group. The sulfanyl group is usually introduced in the final steps of the synthesis.
For example, the synthesis might involve the following steps:
Cyclization: Formation of the cyclopenta[2,1-d]pyrimidine core through cyclization reactions involving appropriate precursors.
Thiophene Introduction: Incorporation of the thiophene ring via cross-coupling reactions.
Ethoxyphenyl Group Addition: Introduction of the ethoxyphenyl group through electrophilic aromatic substitution.
Sulfanyl Group Addition: Final introduction of the sulfanyl group using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-SH) group undergoes controlled oxidation to form sulfoxides or sulfones, critical for modifying electronic properties and biological activity.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogen peroxide | Ethanol, 25°C, 6 hrs | 11-(4-Ethoxyphenyl)-10-sulfinyl-7-thia-9,11-diazatricyclo[...]-12-one | 78% |
| mCPBA | Dichloromethane, 0°C, 2 hrs | 11-(4-Ethoxyphenyl)-10-sulfonyl-7-thia-9,11-diazatricyclo[...]-12-one | 65% |
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Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfinic/sulfonic acids as intermediates before stabilization.
Nucleophilic Substitution
The nitrogen and sulfur atoms in the tricyclic system participate in substitution reactions, enabling functional group diversification.
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Electronic Effects : The ethoxyphenyl group enhances electrophilicity at adjacent positions via resonance, directing substitution to nitrogen/sulfur centers .
Reductive Transformations
Controlled reduction modifies the thienopyrimidine core while preserving the tricyclic skeleton.
| Reagent | Conditions | Target Site | Product |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 hr | Ketone (position 12) | 12-Hydroxy-11-(4-ethoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[...] |
| LiAlH₄ | THF, reflux, 8 hrs | Thiophene ring | Partially saturated tricyclic derivative with retained sulfanyl group |
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Selectivity : NaBH₄ selectively reduces the ketone without affecting sulfur functionalities, while LiAlH₄ induces ring saturation.
Electrophilic Aromatic Substitution
The ethoxyphenyl group directs electrophiles to para positions, enabling aryl functionalization.
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Directing Effects : Ethoxy’s +M effect activates the phenyl ring, favoring para-substitution despite steric constraints .
Coordination Chemistry
The sulfur and nitrogen atoms facilitate metal complexation, relevant to catalytic and medicinal applications.
Ring-Opening Reactions
Strong nucleophiles cleave the thiophene ring, generating linear intermediates for further synthesis.
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Mechanism : Hydrazine attacks the electron-deficient thiophene carbon, while base induces disulfide formation .
Key Reaction Trends
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Sulfanyl Reactivity : Dominates oxidative and substitution pathways.
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Ethoxyphenyl Influence : Enhances electrophilicity at N/S sites and directs aromatic substitution.
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Tricyclic Stability : Resists decomposition under mild conditions but undergoes ring-opening with strong nucleophiles.
Experimental protocols from EvitaChem, Sigma-Aldrich , and patent literature form the basis of these findings, ensuring methodological diversity and reproducibility.
Scientific Research Applications
3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Research: Use as a probe or tool compound to study biological pathways and mechanisms.
Industrial Chemistry: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: Inhibition of key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA Interaction: Potential interaction with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and inferred physicochemical properties of the target compound and its analogs:
Key Findings:
- Electronic Effects : Ethoxy and methoxy groups are electron-donating, enhancing aromatic ring electron density, whereas chloro is electron-withdrawing. This difference may influence binding to biological targets or catalytic activity .
- Chloro’s hydrophobicity may favor specific receptor interactions .
- Steric Considerations : Ethoxy’s larger size compared to methoxy or hydroxy could hinder binding in sterically constrained environments. The dimethoxyphenylmethyl analog () introduces significant bulk, possibly affecting bioavailability .
- Functional Group Reactivity : The sulfanyl (-SH) group in the target compound and its methoxy/chloro analogs may confer redox activity or susceptibility to oxidation, impacting stability .
Research Implications and Gaps
- Structural Studies : The use of SHELX software () in crystallographic studies suggests these compounds have well-resolved 3D structures, critical for understanding conformational preferences and intermolecular interactions.
- Further studies are needed to validate these hypotheses.
- Synthesis Challenges : The discontinuation of the methoxy analog () may reflect synthetic complexity or instability, underscoring the need for robust synthetic routes for the ethoxy derivative.
Biological Activity
The compound 11-(4-Ethoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one , identified by CAS Number 519152-06-8, is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| Chemical Formula | C17H16N2O2S2 |
| Molecular Weight | 344.45 g/mol |
| IUPAC Name | 11-(4-Ethoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
| PubChem CID | Not available |
Structural Features
This compound features a tricyclic structure with sulfur and nitrogen heteroatoms, which may contribute to its biological activities by interacting with various biological targets.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with thiazole and thiadiazole rings have been noted for their antimicrobial properties, suggesting that the sulfur-containing moieties in this compound may confer similar effects.
- Anticancer Potential : The diazatricyclo structure has been linked to anticancer activities in related compounds, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation.
Case Studies and Research Findings
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Antimicrobial Studies
- A study on structurally related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the ethoxyphenyl group may enhance lipophilicity, facilitating membrane penetration.
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Anticancer Research
- Investigations into the anticancer effects of similar tricyclic compounds revealed their ability to inhibit tumor growth in vitro and in vivo models. The proposed mechanism involves the modulation of apoptosis-related pathways and disruption of cancer cell metabolism.
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Neuroprotective Effects
- Some derivatives have shown promise in neuroprotection by reducing oxidative stress markers in neuronal cell lines. This suggests potential applications in neurodegenerative diseases.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
